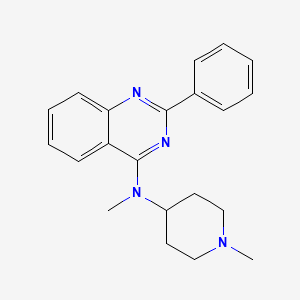

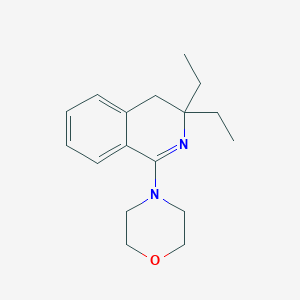

N-methyl-N-(1-methyl-4-piperidinyl)-2-phenyl-4-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

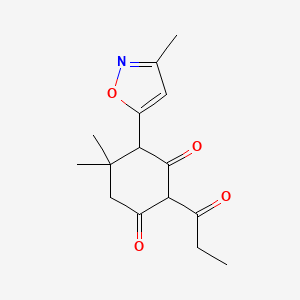

N-methyl-N-(1-methyl-4-piperidinyl)-2-phenyl-4-quinazolinamine is a compound belonging to the quinazoline class, known for a broad spectrum of pharmacological activities. Transition-metal-catalyzed reactions play a crucial role in synthesizing such pharmaceutical ingredients, offering new pathways to complex molecular structures (Tamatam, Kim, & Shin, 2023).

Synthesis Analysis

The synthesis of quinazolines has been significantly advanced through transition-metal-catalyzed and transition-metal-free methods, providing greener and more sustainable pathways. Such methods have streamlined the production of quinazolines with diverse biological and medicinal applications (Tamatam & Shin, 2023).

Molecular Structure Analysis

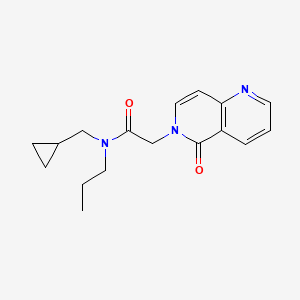

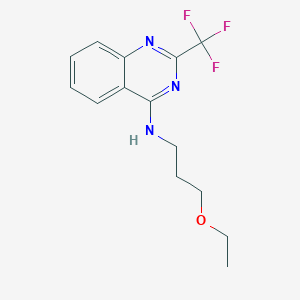

Quinazolines feature a bicyclic structure comprising a benzene ring fused to a pyrimidine ring, which is central to their chemical and biological functionalities. The versatility in their structure, achieved through functionalization, allows for the creation of compounds with specific optoelectronic properties, highlighting their significance in materials science (Lipunova et al., 2018).

Chemical Reactions and Properties

Quinazolines can undergo various chemical transformations, including cyclizations with alkenyl and alkynyl substituents, to construct polyheterocyclic structures. These reactions underscore the synthetic and pharmacological potential of quinazoline derivatives (Vaskevych, Dekhtyar, & Vovk, 2023).

Applications De Recherche Scientifique

Inhibition of Nitric Oxide Synthase

A novel class of nitric oxide synthase (NOS) inhibitors, including 2-substituted 1,2-dihydro-4-quinazolinamines, demonstrates nanomolar potency and high selectivity for the inducible isoform of the enzyme (i-NOS) over the constitutive isoforms. This has shown efficacy in animal models of inflammatory disease (Tinker et al., 2003).

Vascular Endothelial Growth Factor Receptor-2 Imaging

The compound PAQ, a tyrosine kinase inhibitor with high affinity for the vascular endothelial growth factor receptor 2 (VEGFR-2), essential in tumor angiogenesis, has been evaluated for in vivo imaging of VEGFR-2 expression in tumors using positron emission tomography (PET) (Samén et al., 2009).

Src Kinase Inhibition in Angiogenesis

M475271, an anilinoquinazoline derivative, selectively inhibits Src kinase activity, impacting VEGF-induced angiogenesis. It maintains cell-cell junction stability in human umbilical vein endothelial cells, suggesting potential as a drug for inhibiting tumor growth and metastasis (Ali et al., 2006).

Dopamine and Serotonin Receptor Antagonism

Certain indoles substituted with piperidinyl show potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds, including some noncataleptogenic piperidyl derivatives, exhibit properties similar to the atypical neuroleptic clozapine (Perregaard et al., 1992).

Antihypertensive Activity

Piperidine derivatives with a quinazoline ring have shown potent antihypertensive effects in spontaneously hypertensive rat models. Specific compounds in this series produced significant hypotension, indicating their potential as antihypertensive agents (Takai et al., 1986).

Antimalarial and Antitumor Properties

6-[(Arylamino)methyl]-2,4-quinazolinediamines exhibit potent antimalarial, antibacterial, and antitumor activity. Trimetrexate, a compound in this series, has a broad spectrum of antitumor effects and is undergoing preclinical evaluation (Elslager et al., 1983).

Optoelectronic Material Applications

Quinazolines have been researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials (Lipunova et al., 2018).

Propriétés

IUPAC Name |

N-methyl-N-(1-methylpiperidin-4-yl)-2-phenylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4/c1-24-14-12-17(13-15-24)25(2)21-18-10-6-7-11-19(18)22-20(23-21)16-8-4-3-5-9-16/h3-11,17H,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWUZUZIVDBESQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(C)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(1-methyl-4-piperidinyl)-2-phenyl-4-quinazolinamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)

![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)

![5-(4-methoxyphenyl)-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5508183.png)

![2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)

![1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)

![3-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5508203.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5508224.png)

![3-amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5508242.png)

![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5508249.png)

![(4aS*,7aR*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508253.png)